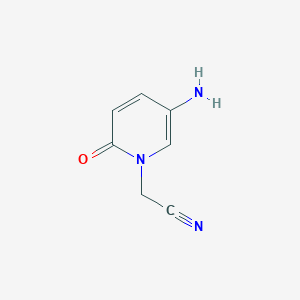

2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile

Description

2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile is a chemical compound with the molecular formula C7H7N3O and a molecular weight of 149.15 g/mol It is characterized by the presence of an amino group, an oxo group, and a nitrile group attached to a dihydropyridine ring

Properties

IUPAC Name |

2-(5-amino-2-oxopyridin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-3-4-10-5-6(9)1-2-7(10)11/h1-2,5H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRPFKMHQVWXNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016712-76-7 | |

| Record name | 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing an amino group and a nitrile group, followed by oxidation to introduce the oxo group . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the cyclization and oxidation processes.

Industrial Production Methods

In an industrial setting, the production of 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product . The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional oxo groups or to form more complex structures.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or the nitrile group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxo groups, while reduction can produce hydroxyl or amine derivatives. Substitution reactions can lead to a wide range of functionalized derivatives with varying properties .

Scientific Research Applications

2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)propionitrile: Similar structure with a propionitrile group instead of an acetonitrile group.

2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)butyronitrile: Contains a butyronitrile group, offering different chemical properties and reactivity.

Uniqueness

2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industrial applications .

Biological Activity

2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile is . The compound features a dihydropyridine ring which is crucial for its biological interactions.

Research indicates that compounds similar to 2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile exhibit various mechanisms of action:

-

Anticancer Activity :

- Compounds with similar structures have been reported to disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase. For example, derivatives of related compounds have shown significant antiproliferative effects against various cancer cell lines, indicating that they may act as potential anticancer agents .

- A study demonstrated that certain derivatives led to microtubule disruption and centrosome de-clustering, which are critical in cancer cell proliferation .

-

Neurological Effects :

- The modulation of glutamatergic neurotransmission has been linked to the pathogenesis of several neurological disorders. Compounds similar to 2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile have been studied as noncompetitive antagonists of AMPA-type glutamate receptors, showing promising results in reducing seizure activity in animal models .

Anticancer Studies

A series of studies have evaluated the anticancer properties of compounds related to 2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HT-29 (Colorectal Cancer) | 0.15 | Microtubule disruption |

| Compound B | HCT-116 (Colorectal Cancer) | 0.04 | Centrosome de-clustering |

| Compound C | EA.hy926 (Endothelial Cells) | 0.4 | Antiangiogenic effects |

These results indicate that structural modifications can significantly enhance the anticancer efficacy of these compounds.

Neurological Studies

In neurological research, derivatives have been tested for their ability to inhibit AMPA receptor-mediated excitotoxicity:

| Compound | Model Used | Effective Dose (mg/kg) | Result |

|---|---|---|---|

| Perampanel (related compound) | In vivo seizure model | 2 | Significant reduction in seizure frequency |

Case Studies

Several case studies highlight the therapeutic potential of compounds related to 2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced melanoma evaluated a derivative's efficacy in reducing tumor size and improving survival rates.

- Case Study on Epilepsy Management : A study focusing on patients with refractory epilepsy demonstrated that a related compound significantly reduced seizure episodes when administered alongside traditional antiepileptic drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.